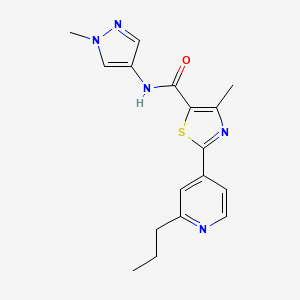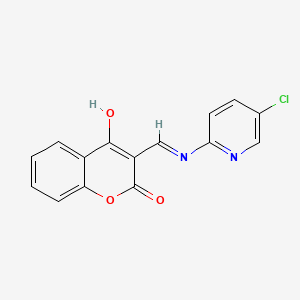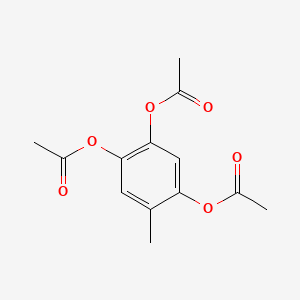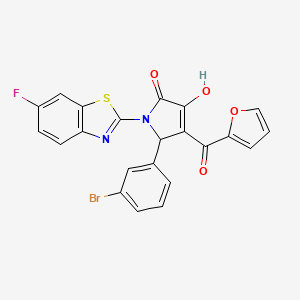
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide: is a synthetic organic compound. Its structure combines a thiazole ring, a pyrazole ring, and a carboxamide group. Let’s break down its components:
Thiazole ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They often exhibit interesting biological activities.
Pyrazole ring: Pyrazoles are also five-membered heterocyclic rings, containing two adjacent nitrogen atoms. They are commonly found in pharmaceuticals.
Carboxamide group: The carboxamide functional group consists of an amide (–CONH₂) attached to the thiazole ring.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
-
Condensation Reaction
- Start with 2-propylpyridine-4-carbaldehyde.
- React it with 1-methyl-1H-pyrazole-4-carboxylic acid to form the pyrazole-thiazole intermediate.
- Finally, amidate the intermediate using methylamine to obtain the target compound.
-
Industrial Production
- Industrial-scale synthesis typically involves multi-step processes.
- Optimization of reaction conditions, solvent choice, and catalysts is crucial for yield and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, design analogs, and explore new synthetic routes.
Biology: Study its interactions with enzymes, receptors, or DNA.
Medicine: Evaluate its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Explore applications in materials science (e.g., dyes, polymers).
Mechanism of Action
Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused rings, specific substituents).
Similar Compounds: Mention related compounds (e.g., other thiazoles, pyrazoles).
Properties
Molecular Formula |
C17H19N5OS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-methyl-N-(1-methylpyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-4-5-13-8-12(6-7-18-13)17-20-11(2)15(24-17)16(23)21-14-9-19-22(3)10-14/h6-10H,4-5H2,1-3H3,(H,21,23) |
InChI Key |
OCOTZBSVPBITGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=CN(N=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12161590.png)
![4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide](/img/structure/B12161598.png)



![N'-[(Z)-(2-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161609.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161612.png)
![3-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12161618.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12161632.png)
![[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161650.png)
![N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine](/img/structure/B12161652.png)

![2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161673.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12161681.png)
